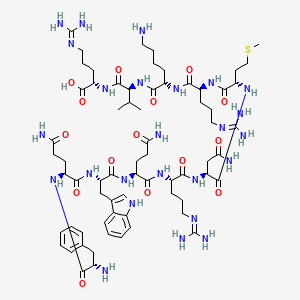
(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid is a complex polypeptide with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Peptide Bond Formation: The sequential addition of amino acids using solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Functional Group Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The use of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form peptide bonds.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, automated peptide synthesizers, and advanced purification techniques to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfur-containing groups.
Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can take place at the amino and guanidino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound’s functional groups make it a potential catalyst for various organic reactions.
Molecular Recognition: Its complex structure allows for specific interactions with other molecules, useful in sensor technology.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein-Protein Interactions: It can be used to study and modulate protein-protein interactions in cellular processes.
Medicine
Drug Development: Potential use as a lead compound for developing new therapeutics targeting specific enzymes or receptors.
Diagnostics: Its unique structure can be utilized in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applications in the development of biosensors and bioassays.
Material Science: Potential use in the synthesis of novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and subsequent catalysis.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Protein Binding: Forming stable complexes with target proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid analogs: Compounds with slight modifications in the amino acid sequence or functional groups.
Peptide-based drugs: Other therapeutic peptides with similar structural complexity.
Uniqueness
Structural Complexity: The compound’s intricate structure and diverse functional groups make it unique compared to simpler peptides.
Functional Diversity: The presence of multiple reactive sites allows for a wide range of chemical reactions and interactions.
Properties
Molecular Formula |
C68H109N25O15S |
|---|---|
Molecular Weight |
1548.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C68H109N25O15S/c1-36(2)54(64(106)90-48(65(107)108)21-13-30-82-68(78)79)93-61(103)42(18-9-10-27-69)85-56(98)43(19-11-28-80-66(74)75)87-60(102)47(26-31-109-3)89-63(105)50(34-53(73)96)92-57(99)44(20-12-29-81-67(76)77)86-58(100)46(23-25-52(72)95)88-62(104)49(33-38-35-83-41-17-8-7-16-39(38)41)91-59(101)45(22-24-51(71)94)84-55(97)40(70)32-37-14-5-4-6-15-37/h4-8,14-17,35-36,40,42-50,54,83H,9-13,18-34,69-70H2,1-3H3,(H2,71,94)(H2,72,95)(H2,73,96)(H,84,97)(H,85,98)(H,86,100)(H,87,102)(H,88,104)(H,89,105)(H,90,106)(H,91,101)(H,92,99)(H,93,103)(H,107,108)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1 |
InChI Key |
REQZSBIQWVEMGE-ILLRJGRCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















